(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide
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Description
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C22H18F3N3O3S and its molecular weight is 461.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these molecules within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from reduced activation of inflammatory cells, which is mediated by cyclic nucleotides .
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration suggests that the compound has good bioavailability in the target organ, the lungs.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD) . By relaxing the smooth muscles in the airways and reducing inflammation, Ohtuvayre can improve lung function and reduce symptoms in COPD patients .
Action Environment
The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors For instance, the pH and temperature of the respiratory tract can affect the activity and stability of the compound.
Properties
IUPAC Name |
(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S/c1-27-19(29)17(12-26)21-28(15-5-3-4-14(11-15)22(23,24)25)20(30)18(32-21)10-13-6-8-16(31-2)9-7-13/h3-9,11,18H,10H2,1-2H3,(H,27,29)/b21-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXZWCDMNROHEF-HEHNFIMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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